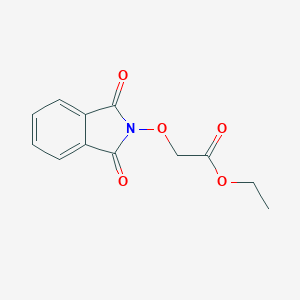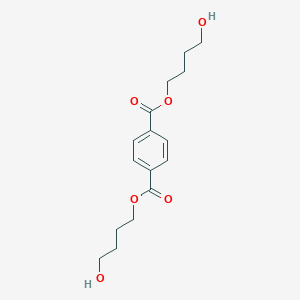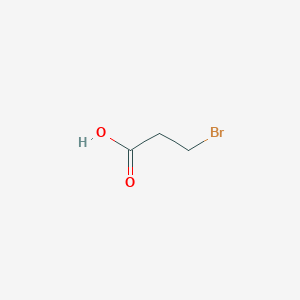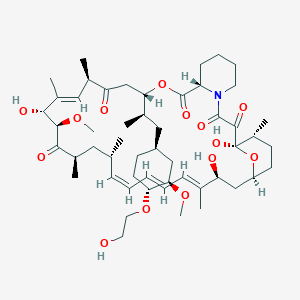
4-Iodo-2,5-dimetil-anilina
Descripción general
Descripción
4-Iodo-2,5-dimethylaniline is a chemical compound with the molecular formula C9H11IN. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Bloques de construcción para la síntesis
Las 4-Iodo-2,6-dialkil-anilinas, incluida la 4-Iodo-2,5-dimetil-anilina, son bloques de construcción útiles para la síntesis química . Se destacan en varias publicaciones recientes que describen aplicaciones diversificadas .
Química medicinal
Estos compuestos se han utilizado en química medicinal . Aunque las aplicaciones específicas en química medicinal no se detallan en la fuente, es común que estos compuestos se utilicen en la síntesis de productos farmacéuticos.
Ciencia de los materiales
La this compound tiene aplicaciones en la ciencia de los materiales . Esto podría implicar la creación de nuevos materiales con propiedades únicas.
Diseño de ligandos para catálisis
Este compuesto también se utiliza en el diseño de ligandos para catálisis . Los ligandos son iones o moléculas que se unen a un átomo metálico central para formar un complejo de coordinación en la catálisis.
Determinación de yoduro
Una determinación en tiempo real del yoduro implica la oxidación del yoduro con 2-iodosobenzoato en presencia de N,N-dimetil-anilina . La reacción produce 4-iodo-N,N-dimetil-anilina, que se extrae y se determina mediante GC-MS .
Determinación de yodato
También es posible determinar el yodato por su reducción con ácido ascórbico a yoduro y su posterior derivatización . Este proceso también implica la producción de 4-iodo-N,N-dimetil-anilina .
Safety and Hazards
4-Iodo-2,5-dimethylaniline is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin . It is recommended to avoid dust formation, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
4-iodo-2,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJNBUOAWDGTHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406396 | |
| Record name | 4-iodo-2,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117832-13-0 | |
| Record name | 4-iodo-2,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B48825.png)
![(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol](/img/structure/B48826.png)

![3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione](/img/structure/B48838.png)




![2-Azabicyclo[3.3.0]octane-3-carboxylic acid](/img/structure/B48851.png)


